REACTION_CXSMILES
|
COC1C=CC(C[N:8]([C:16]2[S:17][C:18]([C:22]3[CH:23]=[C:24]4[C:29](=[CH:30][CH:31]=3)[CH:28]=[N:27][CH:26]=[CH:25]4)=[C:19]([Cl:21])[N:20]=2)C(=O)OC(C)(C)C)=CC=1>CC(O)=O>[Cl:21][C:19]1[N:20]=[C:16]([NH2:8])[S:17][C:18]=1[C:22]1[CH:23]=[C:24]2[C:29](=[CH:30][CH:31]=1)[CH:28]=[N:27][CH:26]=[CH:25]2
|
Name
|
tert-butyl 4-methoxybenzyl(4-chloro-5-(isoquinolin-6-yl)thiazol-2-yl)carbamate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN(C(OC(C)(C)C)=O)C=2SC(=C(N2)Cl)C=2C=C3C=CN=CC3=CC2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A glass microwave reaction vessel
|
Type
|
CUSTOM
|
Details
|
Excess AcOH was removed under high vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (50 mL) and saturated sodium chloride
|
Type
|
CUSTOM
|
Details
|
This intermediate was synthesized in the same manner
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(SC1C=1C=C2C=CN=CC2=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |